Trichloroethylene

Description

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses.

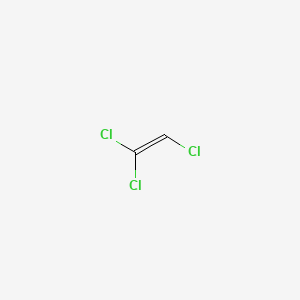

Trichloroethene is a member of the class of chloroethenes that is ethene substituted by chloro groups at positions 1, 1 and 2. It has a role as an inhalation anaesthetic and a mouse metabolite.

Trichloroethylene is a halocarbon commonly used as an industrial solvent, not to be confused with the similar 1,1,1-trichloroethane, also known as chlorothene. It has been sold under a variety of trade names including Trimar and Trilene and used as a volatile anesthetic and as an inhaled obstetrical analgesic. Environmental exposure, particularly groundwater and drinking water contamination from industrial discharge, is a major concern for human health and has been the subject of numerous incidents and lawsuits.

Most of the trichloroethylene used in the United States is released into the atmosphere from industrial degreasing operations. Acute (short-term) and chronic (long-term) inhalation exposure to trichloroethylene can affect the human central nervous system (CNS), with symptoms such as dizziness, headaches, confusion, euphoria, facial numbness, and weakness. Liver, kidney, immunological, endocrine, and developmental effects have also been reported in humans. A recent analysis of available epidemiological studies reports trichloroethylene exposure to be associated with several types of cancers in humans, especially kidney, liver, cervix, and lymphatic system. Animal studies have reported increases in lung, liver, kidney, and testicular tumors and lymphoma. The Agency is currently reassessing the cancer classification of trichloroethylene.

Trichloroethylene is a natural product found in Bos taurus and Caenorhabditis elegans with data available.

Trichloroethylene is a synthetic, light sensitive, volatile, colorless, liquid that is miscible with many non-polar organic solvents. Trichloroethylene is used mainly as a degreaser for metal parts. Upon combustion, it produces irritants and toxic gases. Occupational exposure to trichloroethylene is associated with excess incidences of liver cancer, kidney cancer and non-Hodgkin lymphoma. It is reasonably anticipated to be a human carcinogen. (NCI05)

Trichloroethylene can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to The Environmental Protection Agency (EPA).

Trichloroethylene is a solvent and extractive in the manufacture of foods. One recent review of the epidemiology of kidney cancer rated cigarette smoking and obesity as more important risk factors for kidney cancer than exposure to solvents such as trichloroethylene. In contrast, the most recent overall assessment of human health risks associated with trichloroethylene states, [t]here is concordance between animal and human studies, which supports the conclusion that trichloroethylene is a potential kidney carcinogen. The evidence appears to be less certain at this time regarding the relationship between humans and liver cancer observed in mice, with the NAS suggesting that low-level exposure might not represent a significant liver cancer risk in the general population. The chemical compound trichloroethylene is a chlorinated hydrocarbon commonly used as an industrial solvent. It is a clear non-flammable liquid with a sweet smell. The first known report of TCE in groundwater was given in 1949 by two English public chemists who described two separate instances of well contamination by industrial releases of TCE. Based on available federal and state surveys, between 9% to 34% of the drinking water supply sources tested in the U.S. may have some TCE contamination, though EPA has reported that most water supplies are in compliance with the Maximum Contaminant Level (MCL) of 5 ppb. In addition, a growing concern in recent years at sites with TCE contamination in soil or groundwater has been vapor intrusion in buildings, which has resulted in indoor air exposures, such is in a recent case in the McCook Field Neighborhood of Dayton, Ohio. Trichloroethylene has been detected in 852 Superfund sites across the United States, according to the Agency for Toxic Substances and Disease Registry (ATSDR). Under the Safe Drinking Water Act of 1974, and as amended annual water quality testing is required for all public drinking water distributors. The EPA'S current guidelines for TCE can be found here. It should be noted that the EPA's table of TCE Releases to Ground is dated 1987 to 1993, thereby omitting one of the largest Superfund Cleanup sites in the nation, the NIBW in Scottsdale, Arizona. The TCE released here occurred prior to its appearance in the municipal drinking wells in 1982. This reaction can be catalyzed by a variety of substances. The most commonly used catalyst is a mixture of potassium chloride and aluminum chloride. However, various forms of porous carbon can also be used. This reaction produces tetrachloroethylene as a byproduct, and depending on the amount of chlorine fed to the reaction, tetrachloroethylene can even be the major product. Typically, trichloroethylene and tetrachloroethylene are collected together and then separated by distillation.Trichloroethylene: Parkinsonism and complex 1 mitochondrial neurotoxicity). Trichloroethylene is an effective solvent for a variety of organic materials. Trichloroethylene belongs to the family of Organochlorides. These are organic compounds containing a chlorine atom.

A highly volatile inhalation anesthetic used mainly in short surgical procedures where light anesthesia with good analgesia is required. It is also used as an industrial solvent. Prolonged exposure to high concentrations of the vapor can lead to cardiotoxicity and neurological impairment.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXAVWGXDQKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3, Array | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27275-39-4 | |

| Record name | Ethene, 1,1,2-trichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27275-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021383 | |

| Record name | Trichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses., Liquid, Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed blue) with a chloroform-like odor. | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/93 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

189 °F at 760 mmHg (NTP, 1992), 87.2 °C, Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point), 87 °C, 189 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), >200 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/, In water, 1,280 mg/L at 25 °C, Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform, Dissolves most fixed and volatile oils, 1.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, 0.1% | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.46 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4642 at 20 °C/4 °C, Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F), Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F), Relative density (water = 1): 1.5 (20 °C), 1.46 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.53 (Air = 1), Relative vapor density (air = 1): 4.5, 4.53 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992), 69.0 [mmHg], 69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.8, 58 mmHg | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/93 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total), Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable., Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid (unless dyed blue), Stable, low-boiling, colorless, photoreactive liquid | |

CAS No. |

79-01-6 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylene [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trichloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trichloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290YE8AR51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-99 °F (NTP, 1992), -84.7 °C, -84.8 °C, -86 °C, -99 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Degradation of Trichloroethylene in Soil and Water: A Technical Guide for Researchers and Environmental Professionals

Foreword: Understanding the Challenge of Trichloroethylene Contamination

Trichloroethylene (TCE), a volatile organic compound once widely used as an industrial solvent and degreaser, has become a persistent and widespread environmental contaminant.[1] Its presence in soil and groundwater poses significant risks to human health and ecosystems. This guide provides an in-depth technical overview of the degradation products of TCE in various environmental matrices, the mechanisms governing its transformation, and the analytical and remedial technologies employed to address this challenge. As researchers, scientists, and drug development professionals who may encounter legacy contamination or require a thorough understanding of environmental fate and transport, this document serves as a comprehensive resource grounded in scientific literature and field-proven insights.

I. Biotic Degradation Pathways: Nature's Response to TCE

The biological degradation of TCE is a complex process driven by microbial communities in soil and groundwater. These processes can be broadly categorized into anaerobic and aerobic pathways, each with distinct mechanisms, end-products, and efficiencies.

A. Anaerobic Reductive Dechlorination: A Stepwise Detoxification

Under anaerobic conditions, where oxygen is absent, certain microorganisms can use TCE as an electron acceptor in a process called reductive dechlorination.[2] This is a stepwise process where chlorine atoms are sequentially replaced by hydrogen atoms, leading to progressively less chlorinated and generally less toxic compounds.[2][3]

Key Degradation Products:

-

cis-1,2-Dichloroethene (cis-DCE): The most common initial daughter product of TCE reductive dechlorination.[2]

-

trans-1,2-Dichloroethene (trans-DCE) and 1,1-Dichloroethene (1,1-DCE): Typically formed in smaller quantities compared to cis-DCE.[4]

-

Vinyl Chloride (VC): A critical and more toxic intermediate. Its accumulation is a significant concern in remediation efforts.[5]

-

Ethene: The final, non-toxic end product of complete reductive dechlorination.[6]

Causality in Experimental Choices: The monitoring of these daughter products is crucial for assessing the progress and effectiveness of anaerobic bioremediation. The ratio of parent TCE to its degradation products, particularly the presence and concentration of vinyl chloride and ethene, provides insight into the completeness of the dechlorination process.

The Enzymatic Machinery: This process is primarily mediated by a class of enzymes known as reductive dehalogenases (RDases) .[3] These enzymes, often containing a corrinoid (vitamin B12) cofactor, catalyze the transfer of electrons to the chlorinated solvent, facilitating the removal of chlorine.[3] Specific genera of bacteria, most notably Dehalococcoides, are known to possess the genetic machinery to carry out the complete dechlorination of TCE to ethene.[7]

B. Aerobic Degradation: An Oxidative Approach

In the presence of oxygen, different microbial pathways are responsible for TCE degradation. These are primarily co-metabolic processes, meaning the enzymes that degrade TCE are produced by microorganisms for the metabolism of other compounds (primary substrates).[8][9]

Key Degradation Products:

-

TCE Epoxide: A highly unstable and reactive intermediate formed by the action of oxygenase enzymes.[5]

-

Dichloroacetic Acid (DCAA), Trichloroacetic Acid (TCAA), and Chloral Hydrate: Formed from the breakdown of TCE epoxide.

-

Glyoxylate and Formate: Further breakdown products that can enter central metabolic pathways.[5]

-

Carbon Dioxide (CO2) and Chloride Ions (Cl-): The ultimate end products of complete aerobic mineralization.

Causality in Experimental Choices: The selection of a primary substrate is a critical experimental choice in aerobic co-metabolism studies. Common substrates include methane, propane, toluene, and phenol, as the oxygenase enzymes induced by these compounds have been shown to effectively degrade TCE.[8][9] The choice of substrate can influence the degradation rate and efficiency.

The Enzymatic Machinery: The key enzymes in aerobic TCE degradation are oxygenases , such as methane monooxygenase (MMO), toluene dioxygenase (TDO), and phenol hydroxylase.[8][9] These enzymes incorporate one or two atoms of oxygen into the TCE molecule, initiating its breakdown.[9]

II. Abiotic Degradation Pathways: Chemical Transformations

In addition to biological processes, TCE can be degraded through abiotic (non-biological) chemical reactions in the subsurface.

A. Reductive Dechlorination by Zero-Valent Iron (ZVI)

One of the most well-studied and effective abiotic degradation methods involves the use of zero-valent iron (ZVI).[10] ZVI acts as an electron donor, facilitating the reductive dechlorination of TCE.

Key Degradation Products:

-

Dichloroethene Isomers (cis-DCE, trans-DCE, 1,1-DCE): Similar to anaerobic bioremediation, these are common intermediates.

-

Vinyl Chloride (VC): Can also be formed, though often in lower quantities compared to biological pathways.

-

Ethene and Ethane: The desired non-toxic end products.

-

Acetylene: Can be a significant intermediate in the ZVI-mediated pathway, particularly with sulfidated ZVI, indicating a β-elimination reaction pathway.[4][11]

Causality in Experimental Choices: The particle size (e.g., nanoscale ZVI), surface modifications (e.g., sulfidation), and the presence of a catalyst (e.g., palladium) are key experimental variables that can significantly enhance the rate and efficiency of TCE degradation by ZVI.[12] Sulfidation, for instance, has been shown to increase the efficiency of electron transfer to TCE while minimizing competing reactions like hydrogen evolution.[11]

III. Analytical Methodologies for Monitoring TCE and its Degradation Products

Accurate and reliable analytical methods are essential for tracking the fate of TCE and its degradation products in environmental samples. The United States Environmental Protection Agency (EPA) has established standard methods for this purpose.[13][14]

A. EPA Method 8260: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

This is the primary method for the analysis of volatile organic compounds, including TCE and its chlorinated daughter products, in a variety of matrices such as water and soil.[15][16]

Experimental Protocol: Purge-and-Trap GC/MS for Water Samples (based on EPA Method 8260)

-

Sample Collection: Collect water samples in 40-mL glass vials with PTFE-lined septa, ensuring no headspace (air bubbles) is present. Preserve with hydrochloric acid (HCl) to a pH < 2.

-

Purge-and-Trap Concentration:

-

An inert gas (e.g., helium) is bubbled through a measured volume of the water sample (typically 5-25 mL).[13]

-

Volatile compounds are purged from the sample and carried into an adsorbent trap.

-

The trap is heated, and the trapped analytes are desorbed and backflushed with the carrier gas onto the GC column.

-

-

Gas Chromatography (GC):

-

The analytes are separated on a capillary column based on their boiling points and affinity for the stationary phase.

-

A temperature program is used to elute the compounds in a predictable order.

-

-

Mass Spectrometry (MS):

-

As compounds elute from the GC, they are ionized (typically by electron impact).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound.

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration from a calibration curve.

B. EPA Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples

This method is specifically designed for the collection and preparation of soil and solid waste samples to minimize the loss of volatile compounds.[17][18][19]

Experimental Protocol: Soil Sample Analysis (based on EPA Method 5035)

-

Sample Collection:

-

Low Concentration (<200 µg/kg): A 5-gram soil core is collected in the field using a specialized sampler and placed directly into a pre-weighed 40-mL vial containing a preservative (e.g., sodium bisulfate or methanol) or is frozen.[19]

-

High Concentration (>200 µg/kg): A soil sample is collected and placed in a vial containing methanol to extract the VOCs.[19]

-

-

Sample Preparation and Analysis:

-

Low Concentration: The entire vial is placed in an automated sampler. Reagent water and internal standards are added, and the sample is heated and purged directly in the vial. The purged volatiles are then analyzed by GC/MS as described in Method 8260.[17]

-

High Concentration: An aliquot of the methanol extract is diluted with water and then analyzed using the purge-and-trap GC/MS procedure for aqueous samples.[17]

-

IV. Remediation Technologies: A Comparative Overview

A variety of in-situ and ex-situ technologies are available for the remediation of TCE-contaminated soil and groundwater. The selection of a technology depends on site-specific conditions, regulatory requirements, and cost-effectiveness.[1][20]

| Remediation Technology | Principle | Typical TCE Removal Efficiency | Advantages | Disadvantages |

| Enhanced Anaerobic Bioremediation | Stimulation of indigenous or introduced microorganisms to perform reductive dechlorination by adding an electron donor (e.g., lactate, vegetable oil).[1] | >90% | Cost-effective, in-situ application, complete detoxification to ethene is possible. | Slow process, potential for vinyl chloride accumulation, requires specific geochemical conditions. |

| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants (e.g., permanganate, persulfate, Fenton's reagent) to chemically destroy TCE.[1] | 70-99% | Rapid treatment, effective for high concentrations. | Can be costly, potential for mobilization of metals, may negatively impact soil microbiology. |

| In-Situ Chemical Reduction (ISCR) with ZVI | Injection of zero-valent iron particles to abiotically degrade TCE.[21] | >90% | Long-lasting reactive barrier, can be combined with bioremediation. | Potential for changes in groundwater geochemistry, delivery of ZVI can be challenging. |

| Thermal Remediation | Heating the subsurface (e.g., via electrical resistance heating or thermal conductive heating) to volatilize TCE for extraction.[22] | >99% | Rapid and highly effective, treats both soil and groundwater. | High energy consumption and cost, can be disruptive to the site. |

| Soil Vapor Extraction (SVE) | Application of a vacuum to the vadose zone to extract TCE vapors from the soil.[1] | 80-95% | Relatively simple and cost-effective for vadose zone contamination. | Not effective for groundwater or saturated soils, requires treatment of extracted vapors. |

| Pump-and-Treat | Pumping contaminated groundwater to the surface for treatment (e.g., by air stripping or carbon adsorption). | Variable, often used for containment rather than source removal. | Established technology, effective for plume containment. | Slow for source zone remediation, can be costly over the long term, potential for rebound of concentrations after shutdown. |

Note: Removal efficiencies are generalized and can vary significantly based on site-specific conditions.

V. Conclusion: An Integrated Approach to a Complex Problem

The degradation of trichloroethylene in soil and water is a multifaceted process involving a complex interplay of biotic and abiotic pathways. A thorough understanding of the specific degradation products and the underlying mechanisms is paramount for accurately assessing contamination, selecting appropriate remediation strategies, and ensuring the protection of human health and the environment. The analytical methods and remediation technologies outlined in this guide provide the foundational tools for researchers and environmental professionals to address the challenges posed by TCE contamination. An integrated approach, combining robust site characterization with a carefully selected and monitored remediation strategy, offers the most effective path toward the successful restoration of TCE-impacted sites.

References

-

Teklab, Inc. (n.d.). EPA Method 8260 Testing. Retrieved from [Link]

-

SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

-

Edge Analytical. (2024). 5035A - VOC's In Soil. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Phase Separation Science, Inc. (n.d.). Sampling and Analysis for Volatiles in Soil Using EPA Method 5035. Retrieved from [Link]

-

Li, M., et al. (2022). Recent advances and trends of trichloroethylene biodegradation: A critical review. Frontiers in Microbiology, 13, 969336. [Link]

-

CLU-IN. (n.d.). Contaminants > Trichloroethylene (tce) > treatment technologies. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020). Publications on Remediation Technologies for Cleaning Up Contaminated Sites. Retrieved from [Link]

-

Ellis, L., & Anderson, S. (1997). Tetrachloroethene Degradation Pathway (Anaerobic). Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

-

Whittaker, M., Monroe, D., Oh, D. J., & Anderson, S. (1997). Trichloroethylene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

-

Liu, T., et al. (2022). Factors Influencing Removal of Trichloroethylene in a Zero-Valent Iron Fenton System. International Journal of Environmental Research and Public Health, 19(23), 16109. [Link]

-

Electric Power Research Institute. (1999). Evaluation of In Situ Remedial Technologies for Sites Contaminated With Hydrocarbons. Retrieved from [Link]

-

Mattes, T. E., et al. (2010). Aerobic biodegradation pathways and initial enzymatic dioxygenase reaction for (a) monochlorobenzene and (b) 1,4-dichlorobenzene. ResearchGate. [Link]

-

Freedman, D. L., & Gossett, J. M. (1989). Biological reductive dechlorination of tetrachloroethylene and trichloroethylene to ethylene under methanogenic conditions. Applied and Environmental Microbiology, 55(9), 2144–2151. [Link]

-

Chen, Y., et al. (2024). Remediation Efficiency and Soil Properties of TCE-Contaminated Soil Treated by Thermal Conduction Heating Coupled with Persulfate Oxidation. Toxics, 12(2), 119. [Link]

-

Mattes, T. E., et al. (2010). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. FEMS Microbiology Reviews, 34(4), 445–475. [Link]

-

Eurofins Environment Testing US. (n.d.). Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A. Retrieved from [Link]

-

Fan, D., et al. (2017). Mechanochemically Sulfidated Microscale Zero Valent Iron: Pathways, Kinetics, Mechanism, and Efficiency of Trichloroethylene Dechlorination. Environmental Science & Technology, 51(21), 12518–12527. [Link]

-

IET – Innovative Environmental Technologies. (n.d.). CASE STUDIES. Retrieved from [Link]

-

U.S. Geological Survey. (1999). Chlorinated-Ethene Biodegradation Processes. Water-Resources Investigations Report 99-4285. Retrieved from [Link]

-

He, F., et al. (2022). Performance and Mechanisms of Sulfidated Nanoscale Zero-Valent Iron Materials for Toxic TCE Removal from the Groundwater. Water, 14(11), 1673. [Link]

-

Liu, C., et al. (2014). Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol and Gasoline as Growth Substrates. International Journal of Environmental Research and Public Health, 11(5), 5266–5283. [Link]

-

U.S. Environmental Protection Agency. (1995). Abstracts of Remediation Case Studies. EPA-542-R-95-001. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020). Summary of External Peer Review and Public Comments and Disposition for Trichloroethylene (TCE): Response to Support Risk Evaluation for TCE. Retrieved from [Link]

-

O'Hara, S. K., et al. (2012). Nanoscale zero valent iron and bimetallic particles for contaminated site remediation. Advances in Water Resources, 51, 104-122. [Link]

-

U.S. Environmental Protection Agency. (1997). Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

-

Tratnyek, P. G., & Johnson, R. L. (2006). Degradation of Trichloroethylene and Dichlorobiphenyls by Iron-Based Bimetallic Nanoparticles. Nanotechnology for Environmental Decontamination, 115-134. [Link]

Sources

- 1. CLU-IN | Contaminants > Trichloroethylene (tce) > treatment technologies [clu-in.org]

- 2. Chlorinated-Ethene Biodegradation Processes--WRIR 99-4285 [pubs.usgs.gov]

- 3. Recent advances and trends of trichloroethylene biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trichloroethylene Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Biological reductive dechlorination of tetrachloroethylene and trichloroethylene to ethylene under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Aerobic Degradation of Trichloroethylene by Co-Metabolism Using Phenol and Gasoline as Growth Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors Influencing Removal of Trichloroethylene in a Zero-Valent Iron Fenton System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Degradation of Trichloroethylene and Dichlorobiphenyls by Iron-Based Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. teklabinc.com [teklabinc.com]

- 14. epa.gov [epa.gov]

- 15. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. epa.gov [epa.gov]

- 18. One moment, please... [phaseonline.com]

- 19. eurofinsus.com [eurofinsus.com]

- 20. Publications on Remediation Technologies for Cleaning Up Contaminated Sites | Technologies for Cleaning Up Contaminated Sites | US EPA [19january2021snapshot.epa.gov]

- 21. iet-inc.net [iet-inc.net]

- 22. mdpi.com [mdpi.com]

Trichloroethylene mechanism of action in biological systems

An In-depth Technical Guide to the Mechanisms of Action of Trichloroethylene in Biological Systems

Authored by a Senior Application Scientist

Abstract

Trichloroethylene (TCE), a ubiquitous environmental contaminant, poses significant health risks, including an established link to cancer, autoimmune diseases, and neurological disorders. Understanding its complex mechanism of action is paramount for the development of effective diagnostic and therapeutic strategies. This guide provides a comprehensive overview of the molecular and cellular events that underpin TCE-induced toxicity. We will delve into its metabolic activation, the role of key metabolites in mediating its adverse effects, and the subsequent downstream pathological consequences, including oxidative stress, mitochondrial dysfunction, and immune dysregulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of TCE toxicology to inform their research and development efforts.

Introduction: The Persistent Threat of Trichloroethylene

Trichloroethylene (TCE) is a volatile organic compound that has been extensively used as an industrial solvent and degreasing agent. Its widespread use and improper disposal have led to its persistence in soil, groundwater, and air, resulting in significant human exposure. The International Agency for Research on Cancer (IARC) has classified TCE as a Group 1 carcinogen, definitively linking it to kidney cancer and providing strong evidence for its association with non-Hodgkin lymphoma and liver cancer. Beyond its carcinogenic properties, TCE exposure is also associated with a range of other adverse health effects, including autoimmune diseases such as scleroderma, and neurotoxicity, notably an increased risk of Parkinson's disease.

The toxicological profile of TCE is not due to the parent compound itself, but rather its complex metabolic activation into several reactive metabolites. This guide will elucidate the intricate pathways of TCE metabolism and the mechanisms by which these metabolites interact with biological macromolecules to initiate and propagate cellular damage.

Metabolic Activation: The Genesis of TCE Toxicity

The biotransformation of TCE is a critical initiating event in its toxicity. Metabolism occurs primarily in the liver via two main pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH) by glutathione S-transferases (GSTs).

Cytochrome P450-Mediated Oxidative Pathway

The predominant pathway for TCE metabolism involves oxidation by CYP enzymes, particularly CYP2E1. This process generates a series of reactive intermediates.

-

Initial Oxidation: TCE is oxidized to an unstable epoxide, TCE-epoxide (TCEO).

-

Rearrangement: TCEO rapidly rearranges to form chloral hydrate.

-

Metabolite Formation: Chloral hydrate is further metabolized to trichloroacetic acid (TCA) and dichloroacetic acid (DCA) via oxidation, or to trichloroethanol (TCOH) via reduction. TCOH can also be oxidized to TCA.

These metabolites, particularly TCA and DCA, are implicated in liver toxicity and are considered to be key players in TCE-induced carcinogenesis.

Glutathione Conjugation Pathway

A smaller but highly significant portion of TCE metabolism occurs through conjugation with glutathione, a pathway particularly relevant to kidney toxicity.

-

GSH Conjugation: TCE is conjugated with GSH, a reaction catalyzed by GSTs, to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

-

Metabolic Activation in the Kidney: DCVC is transported to the kidneys, where it is a substrate for the enzyme β-lyase.

-

Formation of a Reactive Thiol: The β-lyase-mediated cleavage of DCVC generates a highly reactive and nephrotoxic thiol.

This reactive thiol is a potent alkylating agent that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular injury and death.

Visualizing TCE Metabolism

Caption: Metabolic pathways of Trichloroethylene (TCE).

Core Mechanisms of TCE-Induced Cellular Toxicity

The reactive metabolites of TCE instigate cellular damage through multiple interconnected mechanisms.

Oxidative Stress

A primary mechanism of TCE-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. Both the CYP450 and glutathione conjugation pathways contribute to ROS production. This imbalance between ROS generation and the cell's antioxidant capacity results in damage to lipids, proteins, and DNA.

Experimental Protocol: Measurement of ROS

A common method to quantify intracellular ROS is the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2 for liver toxicity studies, or a proximal tubule cell line for kidney toxicity) in a 96-well plate and allow them to adhere overnight.

-

TCE Exposure: Treat cells with varying concentrations of TCE or its metabolites for a specified duration.

-

Probe Loading: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to a control group (untreated cells) to determine the fold increase in ROS production.

Mitochondrial Dysfunction

Mitochondria are a key target of TCE and its metabolites. DCVC, in particular, has been shown to accumulate in mitochondria and inhibit key enzymes of the electron transport chain, leading to impaired ATP production, increased ROS generation, and the initiation of apoptosis.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (MMP)

The fluorescent dye JC-1 is widely used to assess changes in MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.

Methodology:

-

Cell Treatment: Expose cells to TCE or its metabolites as described above.

-

JC-1 Staining: Incubate the treated cells with 10 µg/mL JC-1 in culture medium for 20 minutes at 37°C.

-

Microscopy/Flow Cytometry: Visualize the cells under a fluorescence microscope or quantify the red and green fluorescence signals using a flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

Immune System Dysregulation and Autoimmunity